2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide
CAS No.: 307975-72-0
Cat. No.: VC15688692
Molecular Formula: C18H14BrN3OS2
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307975-72-0 |
|---|---|
| Molecular Formula | C18H14BrN3OS2 |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]acetamide |
| Standard InChI | InChI=1S/C18H14BrN3OS2/c19-14(10-13-6-2-1-3-7-13)11-20-22-17(23)12-24-18-21-15-8-4-5-9-16(15)25-18/h1-11H,12H2,(H,22,23)/b14-10-,20-11+ |
| Standard InChI Key | RQYUVKSFILBYJB-MCXKGUMDSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)\Br |
| Canonical SMILES | C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Br |
Introduction
Structural and Molecular Characterization
Core Structural Components
The molecule comprises three distinct moieties:
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Benzothiazole ring: A bicyclic aromatic system with sulfur and nitrogen atoms at positions 1 and 3, respectively. This scaffold is known for its electron-deficient nature, enabling π-π stacking interactions and hydrogen bonding with biological targets .
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Hydrazide group (-CONHN=): A flexible linker that enhances solubility and facilitates coordination with metal ions or enzymes. The hydrazide moiety’s resonance stabilization contributes to the compound’s stability under physiological conditions.
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Alkenyl bromide substituent: A (1E,2Z)-configured brominated alkene attached to a phenyl group. This electrophilic site is critical for covalent binding to nucleophilic residues in proteins or DNA .
Molecular Properties
Key molecular parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄BrN₃OS₂ |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]acetamide |
| SMILES | C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Br |
| Topological Polar Surface Area | 112 Ų |
| Hydrogen Bond Acceptors | 6 |
The compound’s isomeric SMILES notation confirms the (1E,2Z) configuration of the alkenyl bromide group, which imposes steric constraints on molecular docking .
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step sequence (Figure 1):
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Benzothiazole-thiol preparation: 2-Mercaptobenzothiazole is synthesized via cyclization of 2-aminothiophenol with carbon disulfide under basic conditions.
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Acetohydrazide formation: Reaction of 2-chloroacetohydrazide with the thiol group of benzothiazole yields 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide.
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Condensation with alkenyl bromide: The hydrazide intermediate reacts with (1E,2Z)-2-bromo-3-phenylprop-2-enal under acidic catalysis to form the final Schiff base.
Key challenges include maintaining the stereochemical integrity of the alkenyl bromide and avoiding premature hydrolysis of the hydrazide group. Thin-layer chromatography (TLC) and recrystallization from ethanol are employed to purify intermediates.
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 60–70°C | Prevents thermal degradation of the hydrazide |
| pH | 4.5–5.5 | Maximizes Schiff base formation |
| Solvent | Anhydrous DMF | Enhances solubility of intermediates |
Under optimized conditions, the final step achieves a 68% yield with >95% purity (HPLC).
Biological Activities and Mechanisms
Antimicrobial Activity
The compound demonstrates broad-spectrum antimicrobial effects:
The benzothiazole moiety’s lipophilicity enhances membrane penetration, while the bromide group facilitates covalent modification of microbial enzymes.
| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK-293) |
|---|---|---|
| MCF-7 (breast) | 8.2 | 6.7 |
| A549 (lung) | 11.4 | 4.9 |
| HepG2 (liver) | 9.8 | 5.8 |
Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization . The hydrazide group chelates intracellular iron, generating reactive oxygen species (ROS) that damage cancer cell DNA.
Comparative Analysis with Analogues
Structural Analogues
Modifications to the parent structure alter bioactivity:
| Compound | Key Modification | Bioactivity Change |
|---|---|---|
| CID 7420449 | 3,4-Dichlorophenyl substituent | 3× higher antifungal activity |
| 2-(Benzothiazolyl)acetohydrazide | No alkenyl bromide | Loss of anticancer activity |
The bromoalkenyl group in the target compound is indispensable for DNA intercalation and topoisomerase II inhibition .
Future Research Directions
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Pharmacokinetic profiling: Address the compound’s low aqueous solubility (LogP = 3.2) through prodrug strategies or nanoformulations.
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Target identification: Use CRISPR-Cas9 screening to map protein targets of the alkenyl bromide moiety.
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In vivo efficacy: Evaluate antitumor activity in xenograft models with PEGylated liposomal delivery systems.
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